1,4-Bis(hydroxymethyl)piperazine-2,3-dione
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Overview
Description
1,4-Bis(hydroxymethyl)piperazine-2,3-dione is a heterocyclic compound with a piperazine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Bis(hydroxymethyl)piperazine-2,3-dione can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction that forms the piperazine ring . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also employed .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of parallel solid-phase synthesis and photocatalytic synthesis has been reported to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1,4-Bis(hydroxymethyl)piperazine-2,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the hydroxymethyl groups and the piperazine ring structure.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and alcohols .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield piperazine-2,3-dione derivatives, while reduction reactions can produce hydroxylated piperazine compounds .
Scientific Research Applications
1,4-Bis(hydroxymethyl)piperazine-2,3-dione has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a precursor for the development of bioactive compounds. In medicine, it is investigated for its potential therapeutic properties, including its use in drug design and development . In industry, it is utilized in the production of polymers and other materials .
Mechanism of Action
The mechanism of action of 1,4-Bis(hydroxymethyl)piperazine-2,3-dione involves its interaction with molecular targets and pathways within biological systems. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity and function. These interactions can lead to various biological effects, depending on the specific targets involved .
Comparison with Similar Compounds
1,4-Bis(hydroxymethyl)piperazine-2,3-dione can be compared with other similar compounds, such as piperazine-2,3-dione and 1,4-bis(2-hydroxyethyl)piperazine . These compounds share structural similarities but differ in their chemical properties and applications. 1,4-Bis(2-hydroxyethyl)piperazine, on the other hand, has additional hydroxyl groups, which can enhance its solubility and interaction with biological molecules .
Properties
CAS No. |
58176-07-1 |
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Molecular Formula |
C6H10N2O4 |
Molecular Weight |
174.15 g/mol |
IUPAC Name |
1,4-bis(hydroxymethyl)piperazine-2,3-dione |
InChI |
InChI=1S/C6H10N2O4/c9-3-7-1-2-8(4-10)6(12)5(7)11/h9-10H,1-4H2 |
InChI Key |
ANCDPTCUGLSMJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)C(=O)N1CO)CO |
Origin of Product |
United States |
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